Sodium carbonate-13C

Catalog No.
S3457083
CAS No.
93673-48-4
M.F
CNa2O3
M. Wt
106.981 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium carbonate-13C

CAS Number

93673-48-4

Product Name

Sodium carbonate-13C

IUPAC Name

disodium;oxo(113C)methanediolate

Molecular Formula

CNa2O3

Molecular Weight

106.981 g/mol

InChI

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;;

InChI Key

CDBYLPFSWZWCQE-GOCMCNPZSA-L

SMILES

C(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(=O)([O-])[O-].[Na+].[Na+]

Isomeric SMILES

[13C](=O)([O-])[O-].[Na+].[Na+]

Sodium carbonate-13C (CAS 93673-48-4) is a stable, solid-state isotopic precursor widely utilized in metabolic tracing, NMR spectroscopy, and the synthesis of 13C-labeled active pharmaceutical ingredients (APIs). As a highly water-soluble and easily weighable inorganic salt, it provides a reliable, quantifiable source of 13C without the handling complexities of gaseous carbon isotopes. Its high isotopic enrichment (typically ≥99 atom % 13C) and robust thermal stability make it a foundational procurement choice for laboratories requiring precise stoichiometric control in both aqueous labeling and controlled 13CO2 generation [1].

Research Fit

Workflow Isotope dilution MS / NMR tracing
Use context Metabolic flux, quantitation, synthesis of labeled standards
Key attribute 13C-carbonate with defined isotopic enrichment

Substituting Sodium carbonate-13C with alternatives like 13CO2 gas or Barium carbonate-13C introduces severe processability and handling bottlenecks. While 13CO2 is a direct labeling agent, it requires specialized high-pressure gas manifolds, making precise stoichiometric dosing difficult and increasing the risk of costly isotopic loss through leaks [1]. Conversely, Barium carbonate-13C is a solid but suffers from extreme aqueous insolubility and heavy metal toxicity, rendering it unsuitable for direct biological media supplementation or aqueous-phase reactions. Furthermore, attempting to use Sodium bicarbonate-13C alters the reaction pH and thermal decomposition profile, complicating high-temperature solid-state syntheses and base-catalyzed exchanges where a stable, highly alkaline 13C source is strictly required.

Substitution Risk

Unlabeled sodium carbonate lacks the +1 Da mass shift required for MS differentiation and cannot serve as a tracer or internal standard in quantitative workflows.
¹³C-labeled sodium bicarbonate introduces pH/buffering differences that may shift carbonate equilibrium and alter assay conditions, limiting direct equivalence.
Lower isotopic purity grades increase the fraction of unlabeled species, which can dilute tracer signals and require complex correction models that may affect quantitative accuracy.

Stoichiometric Precision and Handling in On-Demand 13CO2 Generation

For applications requiring 13CO2, procuring the solid Sodium carbonate-13C allows for precise gravimetric dosing on standard analytical balances, followed by quantitative gas release via simple acidulation (e.g., with HCl or H2SO4). In contrast, direct procurement of 13CO2 gas requires volumetric or pressure-based dosing through specialized manifolds, which introduces higher margins of error for small-scale reactions and risks isotopic loss [1].

Evidence DimensionDosing precision and handling complexity
Target Compound DataNa2^13CO3: Solid, weighable to sub-milligram precision; >99% quantitative release of 13CO2 via acid addition in ambient-pressure glassware.
Comparator Or Baseline13CO2 gas: Requires pressurized cylinders, gas-tight manifolds, and pressure-based dosing.
Quantified DifferenceEliminates the need for high-pressure gas infrastructure while allowing exact stoichiometric generation of 13CO2 on demand.
ConditionsBenchtop isotopic labeling and closed-chamber biological feeding assays.

Procuring the solid carbonate salt drastically reduces equipment overhead and isotopic waste by enabling precise, on-demand 13CO2 generation using standard laboratory glassware.

Isotopic purity
Head-to-head
99 atom % ¹³C vs 98 atom % ¹³C; 50% relative reduction in ¹²C-impurity fraction
Purity grade influences systematic error in IDMS; 99 atom % may support improved accuracy in low-abundance isotopomer measurements.
Reported specification context; actual performance depends on correction models and instrument conditions.

Aqueous Solubility for Direct Biological and Media Labeling

When formulating aqueous media for metabolic tracing or conducting water-based syntheses, the solubility of the 13C precursor is critical. Sodium carbonate-13C exhibits exceptionally high aqueous solubility (~21.5 g/100 mL at 20°C), whereas alternative solid precursors like Barium carbonate-13C are virtually insoluble (~0.0014 g/100 mL) [1].

Evidence DimensionAqueous solubility at 20°C
Target Compound DataNa2^13CO3: ~21.5 g/100 mL
Comparator Or BaselineBa13CO3: ~0.0014 g/100 mL
Quantified DifferenceSodium carbonate-13C is over 15,000 times more soluble in water than barium carbonate-13C.
ConditionsStandard aqueous media at 20°C.

High aqueous solubility is strictly required for direct dissolution into biological media or aqueous synthetic pathways, making the sodium salt the only viable choice over barium.

IRMS precision
Class-level
Interlaboratory SD 0.25–0.50 ‰ for carbonate materials across 7 IRMS models
Provides community-derived precision benchmarks for method validation and QC charting.
Class-level inference from interlaboratory ring test; site-specific performance requires local verification.

Thermal Stability for Solid-State Syntheses

For high-temperature solid-state reactions, precursor stability dictates isotopic retention. Sodium carbonate-13C remains stable up to its melting point of 851°C. In contrast, Sodium bicarbonate-13C begins to thermally decompose into carbonate, water, and CO2 at temperatures as low as 50°C, leading to rapid and premature loss of the 13C label before high-temperature reactions can proceed [1].

Evidence DimensionThermal decomposition onset temperature
Target Compound DataNa2^13CO3: Stable up to ~851°C
Comparator Or BaselineNaHCO3-13C: Decomposition onset at ~50°C
Quantified DifferenceSodium carbonate-13C provides over 800°C of additional thermal stability margin compared to the bicarbonate form.
ConditionsHigh-temperature calcination and solid-state inorganic syntheses.

For high-temperature material synthesis or flux applications, the carbonate form prevents premature isotopic loss, ensuring the 13C remains in the target matrix.

Mass shift
Head-to-head
+1 Da (Na₂¹³CO₃ 106.98 g/mol vs unlabeled 105.99 g/mol)
Essential for MS-based tracer and ISTD workflows; absent in unlabeled carbonate.
Fundamental isotopic property; value confirmation by NIST atomic weights.

Alkalinity and Base-Catalyzed Reaction Compatibility

In synthetic pathways requiring both a 13C label and a basic environment, the choice of salt directly impacts the reaction matrix. A 0.1 M aqueous solution of Sodium carbonate-13C provides a strongly alkaline pH of ~11.6, whereas the equivalent concentration of Sodium bicarbonate-13C yields a weakly basic pH of ~8.3 [1].

Evidence DimensionAqueous solution pH (0.1 M)
Target Compound DataNa2^13CO3: pH ~11.6
Comparator Or BaselineNaHCO3-13C: pH ~8.3
Quantified DifferenceSodium carbonate-13C provides a reaction environment that is over 3 pH units more alkaline.
Conditions0.1 M aqueous solution at 25°C.

When a synthesis requires both a strong base and a 13C label, procuring the carbonate form eliminates the need for supplementary bases that might complicate the reaction matrix.

On-Demand 13CO2 Generation for Closed-System Labeling

Ideal for agricultural and metabolic tracing studies (e.g., plant rhizodeposition or microbial assimilation) where precisely timed pulses of 13CO2 are required. By acidifying Sodium carbonate-13C in a closed chamber, researchers can generate exact stoichiometric amounts of 13CO2 without the infrastructure required for pressurized gas cylinders [1].

Aqueous Metabolic Tracing and Media Supplementation

Because of its high aqueous solubility and non-toxicity compared to barium salts, this compound is the preferred 13C carbon source for liquid cultures, including algae, bacteria, and mammalian cell lines used in fluxomics and NMR-based metabolic profiling [1].

Synthesis of 13C-Labeled Active Pharmaceutical Ingredients (APIs)

Serves as a foundational building block for synthesizing complex 13C-labeled drugs and photoinitiators. Its solid state allows for precise gravimetric addition in base-catalyzed carboxylations or isotopic exchange reactions, while its high alkalinity streamlines base-dependent synthetic steps [1].

Solid-State Inorganic and Material Syntheses

Chosen over sodium bicarbonate-13C for high-temperature solid-state reactions where premature thermal decomposition would lead to isotopic loss. Its stability up to 851°C ensures that the 13C label is effectively incorporated into the final material matrix during calcination [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Metabolic flux analysis (MFA) studies
13C isotopic enrichment for tracer incorporation
Anaplerotic pathway labeling and MS/NMR flux calculations
Synthesis of labeled internal standards
Defined +1 Da mass shift for MS co-elution
Matrix-effect correction and bioanalytical validation review
IRMS calibration and benchmarking
Consistent isotopic composition for δ13C scale
Interlaboratory precision and method traceability documentation

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